Linaprazan - 248919-64-4

Linaprazan

Catalog Number: EVT-340077
CAS Number: 248919-64-4
Molecular Formula: C21H26N4O2
Molecular Weight: 366.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Linaprazan is a lipophilic, weak base with potassium-competitive acid blocking (P-CAB) activity. Linaprazan concentrates highly in the gastric parietal cell canaliculus and on entering this acidic environment is instantly protonated and binds competitively and reversibly to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production.
Overview

Linaprazan is a novel compound primarily investigated for its potential therapeutic applications in the treatment of gastrointestinal disorders, particularly gastroesophageal reflux disease. It belongs to a class of drugs known as potassium-competitive acid blockers, which function by inhibiting gastric acid secretion. This compound has garnered attention due to its unique mechanism of action and potential advantages over traditional proton pump inhibitors.

Source and Classification

Linaprazan is classified as a small molecule pharmaceutical agent. It was developed through research initiatives aimed at improving the management of acid-related disorders. The compound's structure and properties have been analyzed extensively to understand its pharmacological profile and efficacy.

Synthesis Analysis

Methods

The synthesis of Linaprazan involves several key steps, typically starting from readily available chemical precursors. The synthetic route is designed to optimize yield and purity while minimizing environmental impact.

  1. Initial Reaction: The process often begins with the formation of an intermediate compound through a nucleophilic substitution reaction.
  2. Cyclization: This intermediate undergoes cyclization, which is crucial for establishing the core structure of Linaprazan.
  3. Functionalization: Subsequent steps involve functionalizing the cyclized product to introduce necessary substituents that enhance biological activity.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for pharmacological testing.

Technical Details

The synthesis is typically carried out under controlled conditions, utilizing solvents and reagents that are carefully selected to facilitate the reactions while ensuring safety and compliance with regulatory standards.

Molecular Structure Analysis

Structure

Linaprazan's molecular structure features a complex arrangement of rings and functional groups that contribute to its pharmacological activity. The compound can be represented by its chemical formula, which details the types and numbers of atoms involved.

  • Chemical Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (Exact values depend on specific structural details).
  • Molecular Weight: Approximately XX g/mol (to be determined based on the specific structure).

Data

Crystallographic data may reveal insights into Linaprazan's three-dimensional conformation, which is essential for understanding its interaction with biological targets.

Chemical Reactions Analysis

Reactions

Linaprazan undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  1. Nucleophilic Substitution: Essential for forming initial intermediates.
  2. Cyclization Reactions: Critical for establishing the compound's core structure.
  3. Hydrolysis: May occur during metabolic processes, affecting bioavailability.

Technical Details

The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yields and minimize by-products.

Mechanism of Action

Process

Linaprazan operates through a unique mechanism that involves competitive inhibition of potassium ions at the gastric H+^+/K+^+-ATPase enzyme site. This inhibition effectively reduces gastric acid secretion, providing relief from acid-related symptoms.

Data

Pharmacodynamic studies indicate that Linaprazan exhibits a rapid onset of action, with significant acid suppression observed within hours of administration. Its effects can last longer than traditional therapies, potentially leading to improved patient compliance.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Specific melting point values can be determined through differential scanning calorimetry.

Chemical Properties

  • Stability: Linaprazan is stable under acidic conditions but may degrade in alkaline environments.
  • pKa Values: Relevant pKa values can provide insight into its ionization state at physiological pH.

Relevant data from stability studies indicate that Linaprazan maintains integrity under standard storage conditions, making it suitable for pharmaceutical formulations.

Applications

Scientific Uses

Linaprazan's primary application lies in the treatment of gastrointestinal disorders such as gastroesophageal reflux disease and peptic ulcers. Ongoing research aims to explore additional therapeutic uses, including:

  • Combination Therapies: Investigating synergistic effects with other gastrointestinal agents.
  • Long-term Management: Evaluating efficacy in chronic conditions requiring sustained acid suppression.
Introduction to Potassium-Competitive Acid Blockers (P-CABs) and Therapeutic Relevance

Evolution of Acid-Suppressive Therapies: Transition from Proton Pump Inhibitors (PPIs) to P-CABs

Proton pump inhibitors (PPIs) revolutionized acid suppression therapy by irreversibly inhibiting gastric H⁺/K⁺-ATPase. However, their clinical utility is constrained by pharmacodynamic limitations: they require acid activation in parietal cell canaliculi, exhibit delayed onset (3–5 days for maximal effect), and show significant interpatient variability due to cytochrome P450 (CYP2C19) polymorphisms [4] [8]. PPIs also struggle with nocturnal acid breakthrough—only achieving intragastric pH >4 for 12.9–15.3% of the night compared to 67.9–84.3% with P-CABs [4] [9]. These shortcomings catalyzed the development of potassium-competitive acid blockers (P-CABs), which inhibit proton pumps through reversible K⁺-competitive binding rather than covalent modification [1] [4].

Linaprazan (AZD-0865), an imidazopyridine-based P-CAB developed by AstraZeneca, exemplifies this transition. Unlike PPIs, it is not a prodrug and exerts immediate, dose-dependent acid suppression independent of CYP metabolism. Its high pKa (6.1) enables 100,000-fold concentration in acidic parietal cell canaliculi, allowing rapid inhibition of both active and resting proton pumps [3] [7]. Linaprazan glurate—a glutaric acid prodrug of linaprazan engineered by Cinclus Pharma—extends this activity through improved pharmacokinetics, with doubled bioavailability versus earlier formulations and sustained plasma concentrations enabling twice-daily dosing [6] [10].

Table 1: Key Pharmacologic Differences Between PPIs and P-CABs like Linaprazan

PropertyPPIsP-CABs (Linaprazan)
Activation RequirementAcid-dependent conversion to sulfenamidePre-activated
Binding MechanismIrreversible covalent bindingReversible ionic binding
Time to Maximal Effect3–5 daysFirst dose
Nocturnal pH >4 HTR (%)12.9–15.367.9–84.3
CYP2C19 DependenceYesNo
Meal DependencyRequires pre-meal dosingMeal-independent

Unmet Clinical Needs in Gastroesophageal Reflux Disease (GERD) and Acid-Related Disorders

Despite PPI therapy, 40–55% of GERD patients experience persistent symptoms due to inadequate acid control, particularly in severe erosive esophagitis (EE; Los Angeles grade C/D) and nocturnal reflux [2] [9]. EE healing correlates strongly with intragastric pH >4 holding time ratio (HTR), yet even high-dose PPIs maintain this threshold for only 60–71% of 24-hour periods [2] [8]. Mathematical modeling confirms that P-CABs outperform PPIs in sustaining pH >4 duration, directly translating to higher EE healing rates [2]. Linaprazan addresses these gaps through:

  • Rapid pH Control: Achieves pH >4 within 90 minutes of the first dose and sustains pH >5 for >80% of the time at optimal dosing [10].
  • Superior Healing in Severe EE: A phase II dose-finding study demonstrated 71.1% 4-week EE healing rates (intention-to-treat) with linaprazan glurate across doses versus 60.6% for lansoprazole 30 mg/day. In LA grade C/D patients, the highest linaprazan doses outperformed lansoprazole by >50% [2].
  • Overcoming PPI Refractoriness: Unlike PPIs, linaprazan’s efficacy is unaffected by CYP2C19 polymorphisms or meal timing, providing consistent acid suppression in all patients [4] [8].

Table 2: Linaprazan Glurate Efficacy in Erosive Esophagitis Healing (Phase II Data)

EndpointLinaprazan Glurate (All Doses)Lansoprazole 30 mgDifference
4-Week Healing (ITT)71.1%60.6%+10.5%
4-Week Healing (PP)80.9%59.1%+21.8%
LA Grade C/D Subgroup>50% improvement vs. lansoprazoleBaseline>50%

Linaprazan also shows promise for H. pylori eradication—a setting where sustained acid inhibition enhances antibiotic efficacy. While vonoprazan-based regimens achieve >90% eradication rates, linaprazan’s potent acid suppression (>90% pH >4 HTR at higher doses) suggests similar potential, though clinical data are pending [1] [8].

Properties

CAS Number

248919-64-4

Product Name

Linaprazan

IUPAC Name

8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C21H26N4O2/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27)

InChI Key

GHVIMBCFLRTFHI-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO

Synonyms

linaprazan

Canonical SMILES

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.